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molecular formula C9H11BrO2 B1589265 2-Bromobenzaldehyde dimethyl acetal CAS No. 35849-09-3

2-Bromobenzaldehyde dimethyl acetal

Cat. No. B1589265
M. Wt: 231.09 g/mol
InChI Key: RXYLXDKWPRPXMI-UHFFFAOYSA-N
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Patent
US06316663B1

Procedure details

To a 500 mL round bottom flask equipped with a reflux condenser were added 2-bromobenzaldehyde (102.5 g, 0.554 mol, Aldrich), trimethyl orthoformate (64.9 mL, 0.594 mol, Aldrich), 10-camphor sulfonic acid (1.25 g, 5.40 mmol, Aldrich), and methanol (100 mL). The reaction was heated at reflux for 14 hrs and concentrated in vacuo. The residue was taken up in 500 mL of ether, washed with 200 mL each of sat. aqueous sodium bicarbonate, water, and sat. aqueous NaCl, dryed over anhydrous sodium sulfate, filtered and concentrated in vacuo. The crude product was distilled through a 27 cm Vigrew column (b.p. 78-82° C./1.2 mmHg), affording a clear colorless oil (120.8 g, 94%). 1H-NMR (300 MHz, CDCl3) δ3.37 (s, 6H), 5.54 (s, 1H), 7.18 (dt, 1H, J=1.7, 8.1 Hz), 7.31 (dt, 1H, J=1.2, 7.5 Hz), 7.54 (dd, 1H, J=1.2, 8.1 Hz), 7.59 (dd, 1H, J=1.7, 7.5 Hz). Mass spectrum (EI+) m/e 230, 232 (M+), 199, 201 (bp).
Quantity
102.5 g
Type
reactant
Reaction Step One
Quantity
64.9 mL
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1C=O.[CH:10](OC)([O:13][CH3:14])[O:11][CH3:12]>C12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O.CO>[Br:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:10]([O:13][CH3:14])[O:11][CH3:12]

Inputs

Step One
Name
Quantity
102.5 g
Type
reactant
Smiles
BrC1=C(C=O)C=CC=C1
Name
Quantity
64.9 mL
Type
reactant
Smiles
C(OC)(OC)OC
Name
Quantity
1.25 g
Type
catalyst
Smiles
C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 mL round bottom flask equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 14 hrs
Duration
14 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
washed with 200 mL each of sat. aqueous sodium bicarbonate, water, and sat. aqueous NaCl
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled through a 27 cm Vigrew column (b.p. 78-82° C./1.2 mmHg)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 120.8 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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